2-[1,1'-biphenyl]-4-yl-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide
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Overview
Description
2-[1,1’-biphenyl]-4-yl-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide is a complex organic compound that features a biphenyl group and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-biphenyl]-4-yl-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide typically involves multiple steps, including the formation of the biphenyl and pyrimidinyl moieties followed by their coupling. One common method involves the use of Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts and boron reagents . The reaction conditions often include the use of solvents like toluene or ethanol and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1,1’-biphenyl]-4-yl-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidinyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[1,1’-biphenyl]-4-yl-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[1,1’-biphenyl]-4-yl-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- 4-amino-2,6-dimethoxypyrimidine
- 2-chloro-4,6-dimethoxypyrimidine
Uniqueness
2-[1,1’-biphenyl]-4-yl-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide is unique due to its combination of biphenyl and pyrimidinyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(4,6-dimethoxypyrimidin-2-yl)-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C20H19N3O3/c1-25-18-13-19(26-2)23-20(22-18)21-17(24)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,21,22,23,24) |
InChI Key |
VXGCYXRLEBRYNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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